2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone is a bicyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a bridged cycloheptane framework.
Properties
IUPAC Name |
(3-bromophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIATJWCJFCTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions, such as high temperatures and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any impurities and by-products formed during the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized form.
Reduction: : Reducing specific functional groups within the molecule.
Substitution: : Replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as modulation of enzyme activity or binding to receptors, ultimately influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- 3-Bromophenyl vs. 2-Bromophenyl Derivatives: The positional isomerism of the bromine substituent significantly alters molecular properties.
- 3-Iodophenyl Methanone: Replacing bromine with iodine in (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone increases molecular weight (due to iodine’s larger atomic radius) and polarizability, which may enhance intermolecular interactions in crystal packing or electronic applications .
Variations in the Bicyclic Core
- Ring Size and Heteroatom Placement :
The compound (1RS,4RS)-6,6-dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione features a larger bicyclo[2.2.2]octane ring system compared to the bicyclo[2.2.1]heptane scaffold. X-ray crystallography reveals that the bicyclo[2.2.2] system adopts a more rigid conformation, which could impact solubility and metabolic stability . - Sulfone vs. Sulfide Functionality :
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl (a sulfone derivative) exhibits enhanced electrophilicity at the sulfur center compared to the sulfide-containing target compound. This modification may improve oxidative stability or alter receptor binding profiles .
Functional Group Modifications
- Cyclohexyl Substituents :
2-Cyclohexyl-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one introduces a hydrophobic cyclohexyl group, likely increasing lipophilicity (logP) and membrane permeability compared to the aromatic bromophenyl variant . - Pyridine-Carbaldehyde Derivatives: 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde replaces the methanone with a carbaldehyde group, enabling Schiff base formation or coordination chemistry applications. Its lower molecular weight (220.29 g/mol vs. ~300 g/mol for bromophenyl analogs) may enhance bioavailability .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Research Findings and Implications
- Halogen Effects : Bromine and iodine substituents may engage in halogen bonding, a critical factor in crystal engineering or inhibitor design .
- Computational Insights: DFT studies (as applied to similar compounds) could predict electronic properties, such as charge distribution at the methanone carbonyl, guiding further functionalization .
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